Potassium lactate

Description

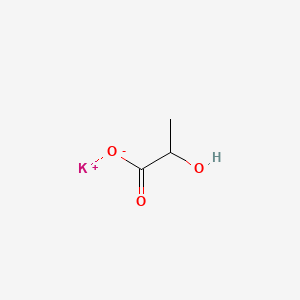

Structure

3D Structure of Parent

Properties

CAS No. |

996-31-6 |

|---|---|

Molecular Formula |

C3H6KO3 |

Molecular Weight |

129.18 g/mol |

IUPAC Name |

potassium;2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |

InChI Key |

BYPIKLIXBPMDBY-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.[K+] |

Canonical SMILES |

CC(C(=O)O)O.[K] |

Other CAS No. |

996-31-6 |

physical_description |

Liquid |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Potassium Lactate: Chemical Structure, Properties, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium lactate (B86563), covering its chemical structure, physicochemical and chemical properties, and its significant roles in various biological signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

Potassium lactate is the potassium salt of lactic acid.[1][2] It is produced by the neutralization of lactic acid, which is often derived from the fermentation of sugar sources.[3][4]

The chemical structure of this compound consists of a potassium cation (K⁺) ionically bonded to the lactate anion. The lactate anion features a central carbon atom bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a carboxylate group.

Physicochemical and Chemical Properties

This compound is typically available as a clear, colorless to slightly yellowish, odorless, and hygroscopic syrupy aqueous solution, commonly at a concentration of 50-60%.[4][6][7] It can be concentrated to up to 78% solids.[2][3]

Data Presentation: Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | Clear, colorless to slightly yellowish, syrupy liquid | [6][7] |

| Odor | Odorless or with a faint peculiar odor | [7] |

| Taste | Mild saline taste | [7] |

| Molecular Formula | C₃H₅KO₃ | [2] |

| Molecular Weight | 128.17 g/mol | [5][6] |

| Boiling Point | 227.6°C at 760 mmHg (predicted) | [1] |

| Melting Point | Not Applicable (typically supplied as an aqueous solution) | [1] |

| Density | 1.316 g/mL (predicted) | [1] |

| Solubility | Highly soluble in water (>1,000,000 mg/L at 25°C) | [6] |

| pKa (Strongest Acidic) | 3.78 (predicted for lactic acid) | [8] |

Chemical Properties:

-

Hygroscopicity: this compound is highly hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment.[6]

-

Buffering Agent: It acts as a buffering agent, helping to stabilize the pH of solutions.[9]

-

Reactivity: It is a stable compound under normal conditions. The lactate anion can participate in typical reactions of carboxylic acids and secondary alcohols.

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound, as well as a protocol for measuring lactate uptake in a cellular context.

Synthesis of this compound via Neutralization

Objective: To synthesize this compound by neutralizing lactic acid with potassium hydroxide (B78521).

Materials:

-

Lactic acid (e.g., 88-95% aqueous solution)

-

Potassium hydroxide (KOH) of high purity

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker or reaction vessel

-

Ice bath

Procedure:

-

Preparation of Lactic Acid Solution: Prepare a desired concentration of lactic acid solution in deionized water.

-

Preparation of KOH Solution: Carefully prepare a potassium hydroxide solution in deionized water. The reaction is exothermic, so it is advisable to prepare this in an ice bath.

-

Neutralization: Slowly add the potassium hydroxide solution to the lactic acid solution while continuously stirring and monitoring the pH. Maintain the temperature of the reaction mixture to prevent unwanted side reactions or caramelization.[3]

-

pH Adjustment: Continue adding the KOH solution until the pH of the mixture reaches a neutral range (approximately pH 7.0).

-

Concentration (Optional): If a higher concentration is required, the resulting this compound solution can be concentrated by evaporation under reduced pressure.[3]

Purification of this compound Solution

Objective: To remove impurities and unwanted odors from a this compound solution using activated carbon.[10]

Materials:

-

Aqueous this compound solution (e.g., 40-80 wt.%)

-

Activated carbon (0.5 to 2 g per kg of this compound)

-

Stirred tank or column

-

Filtration system (e.g., bag filter and a finer filter for particles > 0.5 μm)

Procedure:

-

Batch Process:

-

Continuous Process (Column Method):

-

Pack a column with activated carbon.

-

Pass the this compound solution through the column at a defined flow rate.

-

The residence time of the solution in the column should be between 20 to 40 minutes.[10]

-

The purified solution is collected at the outlet of the column.

-

Quantitative Analysis of Lactate: Enzymatic Assay

Objective: To determine the concentration of lactate in a sample using a lactate dehydrogenase (LDH)-based enzymatic assay.[11]

Principle: Lactate is oxidized to pyruvate (B1213749) by lactate dehydrogenase (LDH), with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the lactate concentration.[11]

Materials:

-

Sample containing lactate

-

L-lactate dehydrogenase (LDH)

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

Glycine (B1666218) buffer

-

Sodium lactate (for standard curve)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

-

Incubator (37°C)

Procedure:

-

Preparation of Reagents:

-

Prepare a reaction mixture containing glycine buffer, NAD⁺, and LDH.

-

Prepare a series of standard lactate solutions of known concentrations.

-

-

Assay Protocol:

-

Pipette the reaction mixture into reaction tubes or wells of a microplate.

-

Add the sample or standard solutions to the respective tubes/wells.

-

Include a blank control containing the reaction mixture and deionized water instead of the sample.

-

Incubate the reactions at 37°C for a specified time (e.g., 15 minutes).[11]

-

-

Measurement:

-

Measure the absorbance of the blank, standards, and samples at 340 nm.

-

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the lactate concentration in the samples by interpolating their absorbance values on the standard curve.

-

Measurement of Cellular Lactate Uptake

Objective: To measure the rate of lactate uptake by cultured cells, providing insights into the activity of monocarboxylate transporters (MCTs).

Materials:

-

Cultured cells of interest

-

This compound (or radiolabeled L-[¹⁴C]-lactate for tracer studies)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Scintillation counter (if using radiolabeled lactate)

-

Equipment for protein quantification (e.g., BCA assay)

Procedure:

-

Cell Culture: Grow cells to a desired confluency in appropriate culture vessels.

-

Lactate Uptake Assay:

-

Wash the cells with pre-warmed PBS to remove any residual medium.

-

Add the uptake solution containing a known concentration of this compound (or radiolabeled lactate) to the cells.

-

Incubate for a specific period (e.g., 1-10 minutes) at the appropriate temperature (e.g., 37°C).

-

To stop the uptake, rapidly wash the cells with ice-cold PBS.

-

-

Cell Lysis and Analysis:

-

Lyse the cells using a suitable lysis buffer.

-

If using radiolabeled lactate, measure the radioactivity in the cell lysate using a scintillation counter.

-

If using non-labeled lactate, the intracellular lactate concentration can be measured using the enzymatic assay described in section 3.3.

-

-

Data Normalization:

-

Determine the total protein concentration in the cell lysates.

-

Normalize the lactate uptake to the protein concentration to account for variations in cell number. The results are typically expressed as nmol lactate/mg protein/min.

-

Role in Signaling Pathways and Biological Processes

Lactate, the conjugate base of lactic acid, is no longer considered merely a metabolic waste product. It is now recognized as a crucial signaling molecule, often referred to as a "lactormone," that plays a significant role in various physiological and pathological processes, including cancer metabolism and neuronal function.[12]

The Lactate Shuttle Hypothesis

The lactate shuttle hypothesis describes the movement of lactate between different cells and tissues (cell-cell lactate shuttle) and within different compartments of the same cell (intracellular lactate shuttle).[13][14]

-

Cell-Cell Lactate Shuttle: Lactate produced in glycolytic cells, such as astrocytes in the brain or white muscle fibers, can be transported to oxidative cells, like neurons or red muscle fibers, to be used as an energy substrate.[15] This process is facilitated by monocarboxylate transporters (MCTs).[13]

-

Intracellular Lactate Shuttle: Lactate can be transported from the cytosol into the mitochondria, where it is converted to pyruvate by mitochondrial lactate dehydrogenase (mLDH) and then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[13][14]

Caption: The Cell-Cell and Intracellular Lactate Shuttles.

Lactate Signaling in the Brain

In the brain, the astrocyte-neuron lactate shuttle (ANLS) is a well-established concept. Astrocytes take up glucose from the blood, convert it to lactate via glycolysis, and then shuttle the lactate to neurons. Neurons then utilize this lactate as a primary energy source.[15][16] Lactate also acts as a signaling molecule in the brain, influencing neuronal excitability and synaptic plasticity.[17][18]

Caption: The Astrocyte-Neuron Lactate Shuttle (ANLS).

Lactate in Cancer Metabolism

Many cancer cells exhibit the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen, leading to increased lactate production. This lactate is not just a waste product; it plays a crucial role in tumor progression. It can serve as a fuel for oxidative cancer cells within the same tumor, contribute to an acidic tumor microenvironment that promotes invasion and metastasis, and suppress the anti-tumor immune response.

Caption: Role of Lactate in the Tumor Microenvironment.

Applications in Research and Drug Development

The understanding of this compound's properties and the biological roles of lactate opens up several avenues for research and drug development:

-

Drug Formulation: Due to its properties as a humectant and pH buffer, this compound can be explored as an excipient in pharmaceutical formulations.

-

Targeting Lactate Metabolism in Cancer: The dependence of many tumors on lactate metabolism makes enzymes like LDH and transporters like MCTs attractive targets for cancer therapy.

-

Neuroprotection: The role of lactate in neuronal energy metabolism suggests that modulating lactate levels or its transport could be a therapeutic strategy for neurodegenerative diseases.

-

Cosmeceuticals: Its moisturizing and pH-regulating properties make it a valuable ingredient in skincare formulations.[4]

Conclusion

This compound is a simple organic salt with a diverse range of properties and applications. Beyond its use as a food additive and in cosmetics, the lactate anion is a key player in cellular metabolism and signaling. A thorough understanding of its chemical characteristics and biological functions is essential for researchers and professionals in various scientific disciplines, particularly in the pursuit of novel therapeutic interventions.

References

- 1. Potassium DL-lactate | CAS#:996-31-6 | Chemsrc [chemsrc.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 996-31-6 [smolecule.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. grokipedia.com [grokipedia.com]

- 7. The tortuous path of lactate shuttle discovery: From cinders and boards to the lab and ICU - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Showing Compound this compound (FDB020325) - FooDB [foodb.ca]

- 9. Potassium L(+)-Lactate | Lactics | ACIDULANTS [jungbunzlauer.com]

- 10. DE60214360T2 - PROCESS FOR REMOVING UNWANTED ODORING AND ODORING OF CALIUM LACTATE - Google Patents [patents.google.com]

- 11. tipbiosystems.com [tipbiosystems.com]

- 12. Is L-lactate a novel signaling molecule in the brain? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lactate shuttle hypothesis - Wikipedia [en.wikipedia.org]

- 14. Cell–cell and intracellular lactate shuttles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neurology.org [neurology.org]

- 16. Lactate Metabolism, Signaling, and Function in Brain Development, Synaptic Plasticity, Angiogenesis, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Lactate-Mediated Signaling in the Brain—An Update - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Power of Potassium Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted antimicrobial mechanism of action of potassium lactate (B86563), a widely utilized organic salt in the food and pharmaceutical industries. This document provides a comprehensive overview of its core inhibitory pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Core Antimicrobial Mechanisms of Action

Potassium lactate exerts its antimicrobial effects through a combination of physical and metabolic actions, primarily creating an environment that is inhospitable for microbial growth. While it is largely considered bacteriostatic , meaning it inhibits bacterial growth rather than causing cell death, its efficacy can be enhanced in combination with other antimicrobial agents. The principal mechanisms are detailed below.

Reduction of Water Activity (a_w)

One of the fundamental mechanisms by which this compound inhibits microbial growth is by lowering the water activity (a_w) of the surrounding environment.[1][2][3] Water activity is a measure of the unbound, available water that microorganisms require for metabolic functions, including growth and reproduction. By binding to water molecules, this compound effectively reduces the amount of free water, creating osmotic stress on bacterial cells. This forces the bacteria to expend energy to maintain internal turgor pressure, diverting resources from growth and proliferation.[3]

Intracellular Acidification

The undissociated form of lactic acid, the active component of this compound, is lipophilic and can readily permeate the cell membranes of bacteria.[3] Once inside the more alkaline cytoplasm, the lactic acid molecule dissociates, releasing a proton (H⁺) and a lactate anion.[3] This leads to a decrease in the intracellular pH.[1][2][4] The bacterial cell must then actively pump these excess protons out to maintain its internal pH homeostasis, a process that consumes significant cellular energy in the form of ATP.[2][3] The depletion of ATP and the stress of a lowered internal pH inhibit essential metabolic processes, ultimately leading to the cessation of growth.[2] While this mechanism is widely cited, some studies have indicated that a significant intracellular pH lowering effect is not always observed, suggesting other mechanisms may be more dominant in certain conditions.[5][6]

Disruption of Metabolic Pathways

This compound can directly interfere with crucial metabolic pathways within the bacterial cell. A key target is the generation of ATP, the primary energy currency of the cell. By disrupting the transmembrane proton motive force, lactate can inhibit ATP synthesis.[2] Furthermore, the presence of lactate can cause a shift in the bacterium's metabolism. For instance, in Listeria monocytogenes, it has been observed that lactate and diacetate can force a shift from aerobic respiration towards the less efficient fermentative production of acetoin.[3] This metabolic shift reduces the overall energy yield for the cell, thereby impeding its growth and proliferation.[3]

Permeabilization of the Outer Membrane in Gram-Negative Bacteria

For Gram-negative bacteria, which possess a protective outer membrane, lactic acid has been shown to have an additional mechanism of action. It can act as a permeabilizer, disrupting the integrity of this outer membrane.[7] This disruption makes the bacteria more susceptible to other antimicrobial compounds that might otherwise be unable to penetrate this barrier.[7] It is important to note that the dissociated this compound at neutral pH does not exhibit this permeabilizing activity; it is the undissociated lactic acid that is responsible for this effect.[7]

Quantitative Data on Antimicrobial Efficacy

The following tables summarize quantitative data from various studies on the antimicrobial efficacy of this compound, particularly against the foodborne pathogen Listeria monocytogenes.

Table 1: Effect of this compound on the Growth of Listeria monocytogenes

| Concentration of this compound | Food Matrix | Storage Temperature (°C) | Observed Effect | Reference |

| 3% | Frankfurters | 4 | Listeriostatic effect during aerobic storage. | [8] |

| 3% | Sliced Ham (MAP) | 4 and 8 | Strong inhibition of growth. | [9] |

| 1.6% (in combination with 2.8% NaCl) | Salami | 25 | Similar or greater growth inhibition compared to 4% and 6% NaCl alone. | [4] |

| 2% | Rugao Ham | Not specified | Decreased total aerobic bacterial count. | [10] |

Table 2: Synergistic Effects of this compound with Other Antimicrobials

| This compound Concentration | Synergistic Agent(s) & Concentration | Target Microorganism | Food Matrix | Observed Effect | Reference |

| 3% | Sodium Diacetate (0.15%) | Salmonella, E. coli, Molds, Yeasts | Hamburger | Inhibition of Salmonella growth; limitation of E. coli, mold, and yeast growth. | [11] |

| 3% | Sodium Diacetate | Listeria monocytogenes | Frankfurters | Retarded outgrowth of L. monocytogenes during aerobic storage. | [8] |

| 3% | Irradiation (1.8 kGy and 2.6 kGy) | Listeria monocytogenes | Frankfurters (vacuum-packaged) | Reduced and retarded growth of L. monocytogenes. | [8] |

| Not specified | Sodium Diacetate | Listeria monocytogenes | Chicken and Turkey Hotdogs | Enhanced inhibition of growth compared to individual agents. | [12] |

| 6.0 g/L | Potassium Chloride (6.0 g/L) and Sodium Citrate (2.5 g/L) | Pseudomonas aeruginosa | In vitro | Downregulation of AMR and virulence factor genes. | [13] |

Experimental Protocols

The evaluation of the antimicrobial activity of this compound typically involves standard microbiological techniques. Below are generalized methodologies for key experiments cited in the literature.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining the MIC is the broth microdilution method .[14][15]

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown and then suspended in a suitable broth to a standardized turbidity, often corresponding to a specific cell concentration (e.g., 10^5 CFU/mL).[14]

-

Serial Dilutions: A series of dilutions of this compound are prepared in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton broth).[14]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[14]

-

Incubation: The microplate is incubated under optimal conditions for the test bacterium (e.g., specific temperature and time).[15]

-

Observation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[15]

Challenge Studies in Food Matrices

To evaluate the effectiveness of this compound in a specific food product, challenge studies are conducted.

-

Product Formulation: The food product (e.g., sliced ham, frankfurters) is prepared with and without the addition of this compound at various concentrations.[9]

-

Inoculation: The product is inoculated with a known concentration of the target microorganism (e.g., Listeria monocytogenes).[9]

-

Packaging and Storage: The inoculated products are packaged under specific conditions (e.g., vacuum-packaged, modified atmosphere) and stored at relevant temperatures (e.g., refrigeration at 4°C, abuse temperature at 8°C).[9]

-

Microbial Analysis: At regular intervals during the storage period, samples are taken to enumerate the population of the target microorganism using standard plating techniques.[8]

-

Data Analysis: The growth of the microorganism in the treated products is compared to the control (without this compound) to determine the inhibitory effect.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Conclusion

This compound is a potent bacteriostatic agent with a multi-pronged mechanism of action. Its ability to reduce water activity, induce intracellular acidification, and disrupt key metabolic pathways makes it an effective antimicrobial for controlling the growth of spoilage and pathogenic bacteria in a variety of applications. Understanding these core mechanisms is crucial for optimizing its use, both alone and in synergy with other preservation techniques, to enhance the safety and shelf-life of food and pharmaceutical products. Further research into its effects on bacterial gene expression and its potential to overcome antimicrobial resistance will undoubtedly expand its utility in the future.

References

- 1. benthamopen.com [benthamopen.com]

- 2. ams.usda.gov [ams.usda.gov]

- 3. etnafoodsafety.com [etnafoodsafety.com]

- 4. This compound as a Strategy for Sodium Content Reduction without Compromising Salt-Associated Antimicrobial Activity in Salami - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Effects of Lactates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lactic Acid Permeabilizes Gram-Negative Bacteria by Disrupting the Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effectiveness of this compound and sodium diacetate in combination with irradiation to control Listeria monocytogenes on frankfurters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound and a this compound-sodium diacetate blend on Listeria monocytogenes growth in modified atmosphere packaged sliced ham - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Combination effects of this compound and sodium diacetate on the chemical and microbial attributes of hamburger during the frozen storage [jfabe.ut.ac.ir]

- 12. Buy this compound | 996-31-6 [smolecule.com]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Role of Potassium Lactate in Modulating Water Activity in Food Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium lactate (B86563), the potassium salt of lactic acid, is a widely utilized food additive recognized for its efficacy as a preservative, flavor enhancer, and humectant. Its role in reducing water activity (aw) is a critical factor in its preservative function, directly impacting the microbial stability and shelf life of various food products. This technical guide provides an in-depth analysis of the mechanisms by which potassium lactate lowers water activity, presents quantitative data on its effects in different food matrices, details experimental protocols for water activity measurement, and illustrates the underlying physicochemical interactions through a detailed diagram. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in food preservation and formulation.

Introduction

Water activity (aw) is a thermodynamic measure of the energy status of water in a system and is a critical parameter in food preservation. It represents the partial vapor pressure of water in a substance divided by the partial vapor pressure of pure water at the same temperature. The availability of "free" water, as indicated by aw, is a key determinant of the ability of microorganisms to grow and for chemical and enzymatic reactions to occur. The control of water activity is, therefore, a cornerstone of food preservation techniques.

This compound (E326) is a hygroscopic salt that is effective in binding free water, thereby reducing water activity.[1][2] This humectant property contributes significantly to its antimicrobial effect by creating an environment less conducive to the proliferation of spoilage and pathogenic microorganisms.[3][4] This guide will explore the multifaceted role of this compound in water activity reduction.

Physicochemical Mechanism of Water Activity Reduction

The primary mechanism by which this compound reduces water activity is through its action as a humectant. This is achieved through the molecular interactions of the potassium (K⁺) and lactate (C₃H₅O₃⁻) ions with water molecules and food matrix components.

-

Ion-Dipole Interactions: Upon dissolution in the aqueous phase of a food product, this compound dissociates into potassium cations and lactate anions. These ions form strong ion-dipole interactions with the polar water molecules. The positively charged potassium ion attracts the negative pole of the water molecule (oxygen), while the negatively charged carboxylate group of the lactate ion attracts the positive pole (hydrogen). This binding of water molecules to the ions effectively reduces the amount of "free" water available to participate in microbial growth or chemical reactions.

-

Interaction with Food Macromolecules: this compound can also influence the hydration of macromolecules within the food matrix, such as proteins and carbohydrates. Research on the stratum corneum has shown that this compound can increase the amount of bound water by interacting with the serine residues of proteins.[5] A similar mechanism is plausible in food systems, where the lactate ions can form hydrogen bonds with polar groups on protein side chains (e.g., hydroxyl, carboxyl, and amino groups) and hydroxyl groups of polysaccharides. This interaction can alter the conformation of these macromolecules, potentially exposing more sites for water binding and further reducing free water. In meat products, this compound has been suggested to promote the dissolution of the Z-line in muscle, which can improve water retention.[6]

The following diagram illustrates the logical relationship of how this compound reduces water activity in a food system.

References

- 1. mdpi.com [mdpi.com]

- 2. THE PROPERTIES OF WATER IN RELATIONSHIP TO WATER BINDING IN FOODS: A REVIEW1,2 | Semantic Scholar [semanticscholar.org]

- 3. ams.usda.gov [ams.usda.gov]

- 4. ams.usda.gov [ams.usda.gov]

- 5. Hydrating effect of this compound is caused by increasing the interaction between water molecules and the serine residue of the stratum corneum protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive Effects of this compound, Calcium Ascorbate and Magnesium Chloride as Alternative Salts on Physicochemical Properties, Sensory Characteristics and Volatile Compounds in Low-Sodium Marinated Beef - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Power of Potassium Lactate: An In-depth Technical Guide to its Enhanced Antimicrobial Efficacy

For Immediate Release

[City, State] – December 19, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the synergistic antimicrobial effects of potassium lactate (B86563) when combined with other compounds. This whitepaper provides an in-depth analysis of the enhanced efficacy of potassium lactate in inhibiting microbial growth, offering valuable insights for the development of novel antimicrobial strategies in the food safety and pharmaceutical industries.

This compound, a salt of lactic acid, is well-recognized for its bacteriostatic properties. Its primary mechanisms of action involve reducing water activity, which limits the water available for microbial metabolism, and acidifying the microbial cell interior. The undissociated form of lactic acid crosses the cell membrane, dissociates inside the cell, and lowers the intracellular pH. This forces the microbial cell to expend energy to pump out excess protons, ultimately hindering its growth and proliferation.[1]

This guide delves into the synergistic interactions of this compound with a variety of compounds, including other organic acid salts, bacteriocins, and essential oils, providing quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Synergistic Combinations and Quantitative Data

The antimicrobial efficacy of this compound is significantly amplified when used in combination with other agents. This synergy often results in a greater-than-additive effect, allowing for lower concentrations of each compound to achieve the desired antimicrobial outcome.

With Organic Acid Salts

The combination of this compound with other organic acid salts, particularly sodium diacetate and sodium citrate (B86180), has been extensively studied, primarily for its effectiveness against the foodborne pathogen Listeria monocytogenes.

A study on the growth of L. monocytogenes in broth at 7°C demonstrated a significant synergistic effect between 2% this compound and 0.14% sodium diacetate. While this compound alone extended the lag phase (λ) from 2.6 to 3.8 days and slightly lowered the maximum growth rate (μmax), the combination dramatically increased the lag phase to 6.6 days and further decreased the maximum growth rate.[2]

| Compound Combination | Target Microorganism | Test Conditions | Lag Phase (λ) Extension (days) | Maximum Growth Rate (μmax) Reduction (log(CFU/ml)/day) | Reference |

| 2% this compound | Listeria monocytogenes | Broth, 7°C, pH 6.1, 4.65% NaCl | 1.2 | 0.05 | [2] |

| 2% this compound + 0.14% Sodium Diacetate | Listeria monocytogenes | Broth, 7°C, pH 6.1, 4.65% NaCl | 4.0 | 0.20 | [2] |

In another study investigating the antimicrobial resistance and virulence of Pseudomonas aeruginosa, a combination of potassium chloride (KCl), sodium lactate (NaL), and sodium citrate (NaC) was found to be effective. The combination of 6.0 g/L KCl, 6.0 g/L NaL, and 2.5 g/L NaC resulted in the most significant downregulation of antimicrobial resistance and virulence factor genes.[3][4] This combination also inhibited the production of virulence factors such as pyocyanin (B1662382) and protease by 64% and 77%, respectively.[3]

| Compound Combination | Target Microorganism | Effect | Quantitative Data | Reference |

| 6.0 g/L KCl + 6.0 g/L NaL + 2.5 g/L NaC | Pseudomonas aeruginosa | Inhibition of Pyocyanin Biosynthesis | 64% reduction | [3] |

| 6.0 g/L KCl + 6.0 g/L NaL + 2.5 g/L NaC | Pseudomonas aeruginosa | Inhibition of Protease Activity | 77% reduction | [3] |

With Bacteriocins

Bacteriocins, such as nisin, are antimicrobial peptides produced by bacteria. While some studies have explored the combination of lactates and nisin, the synergistic effects appear to be dependent on the specific salt and conditions. One study found that while most lactate salts, including this compound, did not show synergy with nisin against Listeria monocytogenes, zinc and aluminum lactate did demonstrate a synergistic effect.[5] However, the combination of nisin with other hurdles like organic acid salts is a promising area for further research.

With Essential Oils

The synergistic potential of this compound with essential oils and their components, such as cinnamaldehyde (B126680) and carvacrol, is an emerging area of interest. While specific quantitative data for these combinations is still limited, the known antimicrobial mechanisms of both compound classes suggest a high potential for synergistic interactions. Essential oils are known to disrupt bacterial cell membranes, which could facilitate the entry of lactic acid into the cell, enhancing its antimicrobial effect.

Experimental Protocols

To facilitate further research in this area, this guide provides detailed methodologies for key experiments used to evaluate antimicrobial synergy.

Checkerboard Assay

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Protocol:

-

Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the second test compound at concentrations significantly higher than their expected Minimum Inhibitory Concentrations (MICs).

-

Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds. Typically, serial dilutions of this compound are made along the rows, and serial dilutions of the second compound are made along the columns.

-

Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL). Include wells with each compound alone to determine their individual MICs, as well as a growth control well without any antimicrobial agents.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Data Analysis: After incubation, determine the MIC of each compound alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The FICI value is interpreted as follows:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1

-

Indifference: 1 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

Protocol:

-

Preparation of Cultures: Grow the target microorganism to the mid-logarithmic phase.

-

Exposure to Antimicrobial Agents: Inoculate a standardized suspension of the bacteria into flasks containing broth with the antimicrobial agents at desired concentrations (e.g., at their MIC, or sub-MIC levels for synergy testing). Include a control flask with no antimicrobial agent.

-

Sampling and Enumeration: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on appropriate agar (B569324) to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each treatment. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Molecular Mechanisms and Signaling Pathways

Recent advances in transcriptomics have begun to shed light on the molecular mechanisms underlying the synergistic antimicrobial effects of this compound combinations.

Synergistic Action of this compound and Sodium Diacetate on Listeria monocytogenes

A full-genome microarray analysis of L. monocytogenes exposed to a combination of this compound and sodium diacetate revealed synergistic changes in gene expression.[6] The study identified altered transcription of genes involved in:

-

Cation and Metal Transport: Differential expression of genes encoding cation and ABC transporters for metals suggests an impact on ion homeostasis.

-

Metabolism: The combination induced a nutrient-limiting stress response and a shift from the production of acetate (B1210297) and lactate to the less energetically favorable acetoin. This metabolic shift is a key aspect of the synergistic inhibition.[7]

-

Menaquinone Biosynthesis: A reduction in the biosynthesis of menaquinone, a vital component of the electron transport chain, was observed.

References

- 1. This compound combined with sodium diacetate can inhibit growth of Listeria monocytogenes in vacuum-packed cold-smoked salmon and has no adverse sensory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarship.libraries.rutgers.edu]

- 3. Potassium Chloride, Sodium Lactate and Sodium Citrate Impaired the Antimicrobial Resistance and Virulence of Pseudomonas aeruginosa NT06 Isolated from Fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The combination of lactate and diacetate synergistically reduces cold growth in brain heart infusion broth across Listeria monocytogenes lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Global transcriptome analysis of <i>Pseudomonas aeruginosa</i> NT06 response to potassium chloride, sodium lactate, sodium citrate, and microaerophilic conditions in a fish ecosystem - ProQuest [proquest.com]

- 6. The Transcriptional Response of Listeria monocytogenes during Adaptation to Growth on Lactate and Diacetate Includes Synergistic Changes That Increase Fermentative Acetoin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antilisterial effects of antibacterial formulations containing essential oils, nisin, nitrite and organic acid salts in a sausage model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium Lactate Degradation Pathways in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium lactate (B86563), a salt of lactic acid, is utilized in various industries, including food and pharmaceuticals. In biological systems, it readily dissociates into potassium (K⁺) and lactate (C₃H₅O₃⁻) ions. The metabolic fate of potassium lactate is therefore determined by the distinct pathways of these two components. Lactate is a pivotal metabolite, serving as a key energy source and a signaling molecule. Its degradation is intricately linked to central carbon metabolism, primarily through its conversion to pyruvate. The potassium ion, a major intracellular cation, plays a crucial role in maintaining cellular membrane potential and is regulated through renal and extrarenal mechanisms. This guide provides a comprehensive overview of the degradation pathways of lactate derived from this compound, the physiological role of the potassium ion, quantitative data on key enzymes, detailed experimental protocols for metabolic analysis, and visual diagrams of the relevant pathways.

Dissociation and Bioavailability

In aqueous physiological environments, this compound fully dissociates into its constituent ions: potassium (K⁺) and lactate (C₃H₅O₃⁻).

The Influence of Potassium Lactate on Microbial Growth Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium lactate (B86563), the potassium salt of lactic acid, is a widely utilized food additive recognized for its efficacy as a flavoring agent, humectant, and antimicrobial agent. Its primary antimicrobial function is bacteriostatic, effectively extending the lag phase and reducing the growth rate of a broad spectrum of microorganisms, including pathogenic and spoilage bacteria. This technical guide provides an in-depth analysis of the influence of potassium lactate on microbial growth kinetics, detailing its mechanisms of action, summarizing quantitative data from various studies, and outlining key experimental protocols. The guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of food safety, microbiology, and antimicrobial research.

Introduction

The control of microbial growth is a cornerstone of food preservation and safety. Chemical preservatives play a crucial role in this endeavor, and among them, organic acid salts have gained prominence due to their effectiveness and favorable safety profiles. This compound has emerged as a significant player in this category, offering a means to inhibit microbial proliferation without compromising the sensory attributes of food products. Its ability to act as a bacteriostat makes it particularly valuable in preventing the outgrowth of pathogens such as Listeria monocytogenes and Clostridium perfringens in ready-to-eat meats and other food products. This guide delves into the scientific principles underlying the antimicrobial action of this compound, presenting a compilation of quantitative data and detailed experimental methodologies to facilitate further research and application.

Mechanisms of Antimicrobial Action

The antimicrobial effect of this compound is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells outright. This is achieved by extending the lag phase of microbial growth and reducing the overall growth rate.[1] The precise molecular mechanisms are not fully elucidated; however, several key actions are believed to contribute to its antimicrobial properties:

-

Reduction of Water Activity (aw): this compound is a humectant, meaning it can bind free water molecules in a food matrix. This reduction in available water, or water activity, creates osmotic stress on microbial cells, making it more difficult for them to carry out essential metabolic functions necessary for growth and reproduction.[1] However, it has been suggested that the observed decreases in water activity are not substantial enough to solely account for the full extent of the antimicrobial effect.[2]

-

Intracellular Acidification: While the pH of a this compound solution is near neutral, it is hypothesized that the lactate ion can be transported into the bacterial cell. Once inside the more neutral cytoplasm, the lactate can disrupt the intracellular pH balance. This potential for intracellular acidification can interfere with enzymatic reactions and the proton motive force across the cell membrane, which is critical for ATP synthesis and transport processes.[3] It is important to note that direct evidence for a significant lowering of intracellular pH by lactate salts has been debated in the scientific literature.[2]

-

Inhibition of ATP Generation: Another proposed mechanism involves the interference of lactate with cellular energy metabolism. By disrupting the proton motive force or other key metabolic pathways, this compound may inhibit the generation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[4] This energy depletion would directly impact all energy-dependent cellular processes, including growth and division.

The following diagram illustrates the proposed mechanisms of action of this compound on a bacterial cell.

Caption: Proposed antimicrobial mechanisms of this compound.

Quantitative Data on Microbial Growth Inhibition

Numerous studies have quantified the inhibitory effects of this compound on various microorganisms. The following tables summarize key findings, focusing on the impact on growth rate and lag phase duration.

Table 1: Effect of this compound on Listeria monocytogenes Growth Kinetics

| Food Matrix/Media | This compound Conc. (%) | Other Antimicrobials | Temperature (°C) | Effect on Growth Rate | Effect on Lag Phase | Citation(s) |

| Cured RTE Meat Products | 0.25 - 9.25 (syrup) | Sodium Diacetate (0-0.2%) | Not Specified | Significant reduction in growth rate constant (P < 0.001) | Not specified | [5] |

| Modified Atmosphere Packaged Sliced Ham | Not Specified | None | 4 and 8 | Strongly inhibited growth | Extended | [4] |

| Modified Atmosphere Packaged Sliced Ham | Not Specified | Sodium Diacetate Blend | 4 and 8 | Strongly inhibited growth | Extended | [4] |

| Low Fat (5%) Chicken Hotdogs | 3.0 | Sodium Diacetate (0.15%) | 4 | Maximum growth inhibition (3.4 log cfu/g reduction) | Extended | [3] |

| High Fat (20%) Chicken Hotdogs | 3.0 | Sodium Diacetate (0.15%) | 4 | Less inhibition than low-fat | Extended | [3] |

| Low Fat (5%) Turkey Hotdogs | 3.0 | Sodium Diacetate (0.2%) | 4 | Maximum growth inhibition (3.3 log cfu/g reduction) | Extended | [6] |

| High Fat (20%) Turkey Hotdogs | 3.0 | Sodium Diacetate (0.2%) | 4 | Less inhibition than low-fat | Extended | [6] |

| Salami | 1.6 | NaCl (2.8%) | 25 and 37 | Reduced growth rate | Increased duration | [7] |

| Brine-injected Cold-smoked Salmon | 2.1 (water phase) | Sodium Diacetate (0.12% water phase) | 10 | Delayed growth for up to 42 days | Extended | [8] |

Table 2: Effect of this compound on Clostridium perfringens Growth Kinetics

| Food Matrix/Media | This compound Conc. (%) | Other Antimicrobials | Cooling Protocol | Growth Inhibition (log CFU/g reduction vs. control) | Citation(s) |

| Cooked Uncured Ground Turkey Breast | 1.0 | None | 10-hour linear cooling to 4°C | 1.1 - 2.2 | [2] |

| Cooked Uncured Ground Turkey Breast | 2.0 | None | 10-hour linear cooling to 4°C | 2.65 | [2] |

| Cooked Uncured Ground Turkey Breast | 1.0 | None | 12-hour linear cooling to 4°C | 2.0 - 2.2 | [2] |

| Cooked Uncured Ground Turkey Breast | 2.0 | None | 12-hour linear cooling to 4°C | 4.21 | [2] |

| Injected Pork | ≥ 2.0 | None | 9-hour exponential chill | Controlled growth to <1 log CFU/g | [9] |

| Injected Pork | ≥ 3.0 | None | Up to 21-hour exponential chill | Controlled growth to <1 log CFU/g | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's influence on microbial growth kinetics.

Broth Dilution Assay for Determining Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Inhibition of Clostridium perfringens growth by this compound during an extended cooling of cooked uncured ground turkey breasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamopen.com [benthamopen.com]

- 4. Effect of this compound and a this compound-sodium diacetate blend on Listeria monocytogenes growth in modified atmosphere packaged sliced ham - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modeling the growth of Listeria monocytogenes in cured ready-to-eat processed meat products by manipulation of sodium chloride, sodium diacetate, this compound, and product moisture content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound as a Strategy for Sodium Content Reduction without Compromising Salt-Associated Antimicrobial Activity in Salami - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound combined with sodium diacetate can inhibit growth of Listeria monocytogenes in vacuum-packed cold-smoked salmon and has no adverse sensory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of calcium, potassium, and sodium lactates to control germination and outgrowth of Clostridium perfringens spores during chilling of injected pork - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Lactate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium lactate (B86563), the potassium salt of lactic acid, is a widely utilized compound in the pharmaceutical, food, and cosmetic industries.[1] Its utility stems from its properties as a humectant, pH regulator, and antimicrobial agent.[1][2] In pharmaceutical formulations, it is often employed as an electrolyte in intravenous solutions and as a buffering agent.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of aqueous potassium lactate solutions, complete with available quantitative data, detailed experimental protocols for property determination, and visual workflows.

Chemical Identity

-

Chemical Name: Potassium 2-hydroxypropanoate[3]

-

Synonyms: Monothis compound, Lactic acid potassium salt

-

CAS Number: 996-31-6[1]

-

Molecular Formula: C₃H₅KO₃[3]

-

Molecular Weight: 128.17 g/mol [3]

-

Chemical Structure:

Physical Properties

Aqueous solutions of this compound are typically clear, colorless to slightly yellowish, and nearly odorless syrupy liquids.[1] They possess a mild saline taste.[1] The following tables summarize the available quantitative data for key physical properties.

Density

The density of this compound solutions is dependent on the concentration and temperature.

| Concentration (% w/w) | Temperature (°C) | Density (g/cm³) |

| 60 | 20 | 1.333 |

| 78 | 20 | 1.41-1.46[2] |

Viscosity

pH

This compound solutions are effective buffering agents, helping to maintain a stable pH.

| Concentration | pH |

| 1 mM | 7.45[5] |

| 10 mM | 7.89[5] |

| 100 mM | 8.30[5] |

| 1000 mM (1 M) | 8.62[5] |

| 60% Solution | 6.5 - 8.5 |

Boiling Point

| Concentration (% w/w) | Boiling Point (°C) |

| 60 | 115[6] |

| 78 | 136[6] |

Freezing Point

Chemical Properties

Stability

This compound is chemically stable under normal storage conditions.[6] It is not considered to be a hazardous substance.[6]

Solubility

This compound is highly soluble in water, with a reported solubility of over 1,000,000 mg/L at 25°C.[1]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound solutions.

Density Determination

The density of a liquid can be determined by measuring the mass of a known volume of the solution.

Workflow for Density Determination

References

- 1. grokipedia.com [grokipedia.com]

- 2. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C3H5KO3 | CID 23671663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103637355A - Aqueous this compound solution - Google Patents [patents.google.com]

- 5. 996-31-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. uprm.edu [uprm.edu]

An In-depth Technical Guide to the Solubility and Stability of Potassium Lactate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium lactate (B86563) (KC₃H₅O₃), the potassium salt of lactic acid, is a versatile compound utilized across the pharmaceutical, cosmetic, and food industries.[1] It presents as a clear, hygroscopic, and nearly odorless liquid, typically available in aqueous solutions of 60% to 78% solids.[1][2] Produced through the neutralization of lactic acid, it serves multiple functions, including as a pH buffering agent, a humectant for moisture retention, and an antimicrobial agent to enhance product safety and extend shelf life.[1][3][4] In pharmaceutical formulations, its properties are leveraged for pH control and as a source of potassium ions.

This guide provides a comprehensive technical overview of the solubility and stability of potassium lactate in various matrices, offering detailed data, experimental protocols, and logical workflows to support research and development activities.

Solubility of this compound

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation design, and manufacturing processes. This compound is known for its high aqueous solubility.

Quantitative Solubility Data

This compound exhibits excellent solubility in aqueous media and is miscible with water.[5] While precise quantitative data across a wide range of temperatures and in various organic solvents is not extensively documented in publicly available literature, the following table summarizes known values and qualitative descriptions.

| Solvent/Matrix | Temperature (°C) | Solubility | Reference(s) |

| Water | 25 | 786 g/L | [2] |

| Water | 25 | > 100 g/L | [5] |

| Water | Ambient | Miscible | [1] |

| Ethanol | Ambient | Soluble / Miscible | [6] |

| Glycerol | Ambient | Soluble / Miscible | [6] |

| Propylene (B89431) Glycol | Ambient | Soluble / Miscible* | [7] |

*Note: Lactic acid and similar polyhydric alcohols are miscible with glycerol, ethanol, and propylene glycol.[6] As a salt, this compound is expected to be highly soluble in these polar protic solvents, though experimental verification is recommended for specific formulation concentrations.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors, including the properties of the solvent, temperature, and the pH of the medium.

-

Solvent Polarity: As a salt of an organic acid, this compound is a polar compound. It dissolves readily in polar solvents like water, where the polar water molecules can effectively solvate the potassium (K⁺) and lactate (C₃H₅O₃⁻) ions. Its solubility decreases in less polar organic solvents.

-

Temperature: For most salts, solubility in water increases with temperature. While specific data for this compound is limited, this general principle is expected to apply, allowing for the preparation of more concentrated solutions at higher temperatures.

-

pH: The pH of the medium significantly affects the equilibrium between lactate and its conjugate acid, lactic acid (pKa ≈ 3.86). In solutions with a pH well above its pKa, this compound will remain in its ionized (lactate) form, which is highly water-soluble. Lowering the pH towards the pKa will increase the concentration of the less polar lactic acid, which could potentially affect the overall solubility profile, although both forms are highly water-soluble.

Caption: Key factors influencing the solubility of this compound.

Stability of this compound

Stability testing is essential to ensure that a drug substance or product maintains its quality, safety, and efficacy throughout its shelf life.[8] this compound is generally considered a stable compound under normal storage conditions.

General Stability Profile

This compound solutions are stable at ambient temperatures when stored in well-closed containers.[5] Its stability can be influenced by environmental factors such as temperature, pH, and light, as well as the presence of other reactive species within the formulation matrix.

| Condition | Observation | Reference(s) |

| Temperature | Stable at ambient temperatures. High temperatures (>350°C) can lead to thermal decomposition (dehydration). | [5][9] |

| pH | Stable in neutral to mildly acidic aqueous solutions. The lactate/lactic acid equilibrium is pH-dependent. | [2] |

| Light | No specific data on photostability was found, but protection from light is standard practice for pharmaceutical ingredients. | [10] |

| Matrix Effects | Can act as an antioxidant, suggesting potential interaction with oxidizing agents.[11] May chelate metal ions. | [11] |

Degradation Pathways

While stable under typical pharmaceutical conditions, potential degradation pathways under stress conditions include:

-

Thermal Decomposition: At very high temperatures, such as those used in catalysis studies (e.g., 350°C), this compound can undergo dehydration to form potassium acrylate.[9][12] This pathway is not typically relevant for standard pharmaceutical storage.

-

Oxidation: The secondary alcohol group in the lactate molecule could be susceptible to oxidation, although it also exhibits antioxidant properties in some matrices.[11]

-

Microbial Degradation: As a product of fermentation, this compound is readily biodegradable, which is an important consideration for environmental impact but also highlights the need for appropriate preservation in multi-use formulations.

Caption: Primary factors that can influence the stability of this compound.

Experimental Protocols

Accurate determination of solubility and stability requires robust and well-defined experimental protocols.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[4][13] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid solute.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent system.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, pH-adjusted buffer)

-

Volumetric flasks, pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (e.g., 25°C or 37°C)

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrument for quantification (e.g., HPLC-UV, Titrator, or Enzymatic Assay Kit)

Procedure:

-

Preparation: Prepare the desired solvent system (e.g., phosphate-buffered saline pH 7.4).

-

Addition of Solute: Add an excess amount of solid this compound to a flask. The key is to ensure undissolved solid remains visible throughout the experiment to confirm saturation.[13]

-

Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[13]

-

Sampling: Allow the system to equilibrate for a sufficient period (typically 24 to 72 hours).[13] At designated time points (e.g., 24h, 48h, 72h), cease agitation and allow the solid to settle.

-

Sample Processing: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove all undissolved solids.[13]

-

Dilution: Promptly dilute the clear filtrate with the solvent to a concentration within the calibrated range of the analytical method. This prevents precipitation upon cooling.[13]

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Equilibrium Confirmation: Equilibrium is confirmed when the measured concentration does not change significantly between consecutive time points (e.g., 48h and 72h).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Showing Compound this compound (FDB020325) - FooDB [foodb.ca]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. lohmann-minerals.com [lohmann-minerals.com]

- 6. cleaninginstitute.org [cleaninginstitute.org]

- 7. Effect of ethanol, glycerol, and propylene glycol on the stability of phenobarbital sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lnct.ac.in [lnct.ac.in]

- 11. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

A Deep Dive into Potassium Lactate: An In-depth Technical Guide on its Core Functionality as a Humectant in Food Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium lactate (B86563), the potassium salt of lactic acid, is a multifunctional food additive widely recognized for its efficacy as a humectant in a variety of food systems. This technical guide delves into the core principles of its function, providing a comprehensive overview of its mechanism of action, comparative efficacy, and the methodologies used to evaluate its performance. Beyond its primary role in moisture retention, this paper will also explore its synergistic effects on texture, shelf life, and sensory attributes. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers and professionals in food science and product development.

Introduction

In the landscape of food preservation and quality enhancement, the control of water activity (a_w_) is a cornerstone of product formulation. Humectants are essential ingredients in achieving this control, and among them, potassium lactate (E326) has emerged as a highly effective and versatile option.[1][2] Chemically, it is the potassium salt of L(+)-lactic acid, produced through the neutralization of lactic acid.[3] While it serves multiple purposes, including as a flavoring agent and a pH regulator, its primary and most critical function in many food applications is its ability to bind water, thereby reducing water activity and extending shelf life.[1][4]

This guide will provide an in-depth technical exploration of this compound's role as a humectant, with a focus on the underlying scientific principles and practical applications relevant to researchers and product developers.

Physicochemical Properties of this compound

This compound is commercially available as a clear, colorless to slightly yellowish, syrupy liquid, typically in a 60% aqueous solution.[3][5] It is odorless with a mild saline taste.[3] Its hygroscopic nature, the ability to attract and hold water molecules from the surrounding environment, is central to its function as a humectant.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃H₅KO₃ | [6] |

| Molar Mass | 128.17 g/mol | [5] |

| Appearance | Clear, hygroscopic, syrupy liquid | [6] |

| Solubility in Water | > 1,000,000 mg/L at 25°C | [5] |

| E Number | E326 | [6] |

| Regulatory Status | Generally Recognized as Safe (GRAS) | [5] |

Mechanism of Action as a Humectant

The primary mechanism by which this compound functions as a humectant is through the reduction of water activity (a_w_).[7] Water activity is a measure of the "free" or "available" water in a food system that can participate in chemical reactions and support microbial growth. By binding with water molecules, this compound effectively reduces the amount of free water.

This water-binding capacity is attributed to the ionic nature of the lactate and potassium ions and the hydroxyl group on the lactate molecule. These components form hydrogen bonds with water molecules, creating a hydration shell around the this compound molecule. This interaction is more energetically favorable for the water molecules than remaining as "free" water within the food matrix.

dot

Comparative Efficacy with Other Humectants

The selection of a humectant for a specific food application depends on various factors, including desired water activity, impact on flavor and texture, and cost. While quantitative data directly comparing this compound to other humectants in a wide range of food systems is limited in publicly available literature, general principles and some study findings can provide guidance.

In general, the effectiveness of a humectant in reducing water activity is inversely related to its molecular weight; lower molecular weight humectants tend to be more effective at the same concentration.[8]

Table 2: Comparison of Common Food Humectants

| Humectant | Molecular Weight ( g/mol ) | Typical Applications | Notes |

| This compound | 128.17 | Meat, poultry, baked goods, confectionery | Also acts as a flavor enhancer and antimicrobial agent.[1][4] |

| Glycerol (B35011) (Glycerin) | 92.09 | Confectionery, baked goods, icings | Colorless, odorless, and sweet-tasting. Can be perceived as "slick" at high concentrations.[9] |

| Sorbitol | 182.17 | Sugar-free products, baked goods, confectionery | A sugar alcohol with about 60% the sweetness of sucrose. Can have a laxative effect in high doses.[9] |

A study on white bread indicated that both glycerol and sorbitol could reduce water activity, with glycerol showing a greater capacity for water retention.[10] Another study on cookies found that increasing sorbitol levels led to an increase in water activity.[11] While these studies did not include this compound, they highlight the complex and matrix-dependent effects of humectants. Further research is needed for a direct quantitative comparison across various food systems.

Experimental Protocols for Evaluation

To rigorously assess the performance of this compound as a humectant, a series of standardized experimental protocols should be employed.

Determination of Moisture Content

The AOAC (Association of Official Analytical Chemists) official method for determining moisture content by oven drying is a widely accepted standard.

Protocol: Gravimetric Oven Drying Method (Adapted from AOAC)

-

Preparation: Preheat a convection oven to 105°C. Place clean, empty moisture tins with lids in the oven for at least 2 hours to dry completely.

-

Taring: Transfer the dried tins with lids to a desiccator to cool to room temperature. Once cooled, weigh each tin with its lid to the nearest 0.1 mg and record this as the "tare weight."

-

Sample Preparation: Prepare the food sample by grinding or homogenizing to ensure uniformity.

-

Weighing: Accurately weigh approximately 2-5 g of the prepared sample into the tared moisture tin. Record the combined weight of the tin, lid, and sample.

-

Drying: Place the tin with the sample (with the lid slightly ajar) in the preheated oven at 105°C for a specified time (typically 3-16 hours, depending on the food matrix) or until a constant weight is achieved.

-

Cooling and Final Weighing: After the initial drying period, remove the tin from the oven, securely place the lid on it, and transfer it to a desiccator to cool. Once at room temperature, weigh the tin with the dried sample and lid.

-

Constant Weight Check: Return the tin to the oven for another 1-hour period. Repeat the cooling and weighing process until the change in weight between successive weighings is less than 0.5 mg.

-

Calculation: The moisture content is calculated as follows: Moisture (%) = [(Weight of wet sample + tin + lid) - (Weight of dry sample + tin + lid)] / (Weight of wet sample) x 100

dot

Measurement of Water Activity (a_w_)

Water activity is a critical parameter for assessing humectant efficacy. Modern water activity meters provide rapid and accurate measurements.

Protocol: Water Activity Measurement

-

Instrument Calibration: Calibrate the water activity meter according to the manufacturer's instructions using certified salt standards (e.g., saturated solutions of magnesium chloride, sodium chloride, and potassium sulfate).

-

Sample Preparation: Place a representative sample of the food product into a disposable sample cup, ensuring the cup is filled to the indicated level (typically about half to two-thirds full). The sample should cover the bottom of the cup.

-

Equilibration and Measurement: Place the sample cup in the measurement chamber of the water activity meter and seal it. The instrument will then measure the equilibrium relative humidity (ERH) of the headspace above the sample. The water activity is calculated as ERH/100.

-

Temperature Control: Ensure that the sample and the measurement chamber are at the same, constant temperature, as temperature fluctuations can significantly affect water activity readings. Most modern instruments have built-in temperature control.

-

Data Recording: Record the water activity and the temperature at which the measurement was taken.

Shelf-Life Studies

Shelf-life studies are essential for evaluating the long-term effectiveness of a humectant. Both real-time and accelerated studies can be conducted.

Protocol: Accelerated Shelf-Life Testing (ASLT)

-

Product Preparation: Prepare batches of the food product with and without this compound (and/or with other humectants for comparison) in its final packaging.

-

Storage Conditions: Place the packaged products in environmental chambers with controlled, elevated temperatures and, if relevant, humidity.[1][2] Common conditions include 35°C, 45°C, and 55°C.[1] The relative humidity should also be controlled to mimic potential storage environments.

-

Sampling Plan: Establish a sampling schedule to pull products from the chambers at regular intervals (e.g., weekly, bi-weekly).[12]

-

Analysis: At each sampling point, analyze the products for key quality parameters, including:

-

Water activity

-

Moisture content

-

Microbial load (total plate count, yeast, and mold)

-

Sensory attributes (texture, flavor, appearance, overall acceptability)

-

Chemical changes (e.g., pH, color, lipid oxidation)

-

-

Data Analysis: Plot the degradation of key quality parameters over time for each storage condition. Use predictive models, such as the Arrhenius model, to extrapolate the shelf life at normal storage temperatures.[13]

Sensory Evaluation

The impact of this compound on the sensory properties of a food product is a critical aspect of its evaluation.

Protocol: Sensory Panel Analysis for Texture

-

Panelist Training: Train a panel of sensory assessors to identify and quantify specific textural attributes such as hardness, cohesiveness, springiness, and chewiness.[6] Provide reference standards for each attribute.

-

Sample Preparation and Presentation: Prepare samples of the food product with varying levels of this compound and/or other humectants. Code the samples with random three-digit numbers and present them to the panelists in a controlled environment.

-

Evaluation: Instruct the panelists to evaluate the intensity of each textural attribute using a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the textural profiles of the different formulations.

Applications in Food Systems

This compound is utilized across a broad spectrum of food products to enhance moisture retention and extend shelf life.

-

Meat and Poultry Products: It is widely used in processed meats such as sausages, ham, and deli meats to maintain juiciness and tenderness.[1][14] Its antimicrobial properties also contribute to enhanced food safety in these products.[14]

-

Bakery Products: In baked goods like cakes, cookies, and breads, this compound helps to retain moisture, resulting in a softer crumb and extended freshness.[9][10]

-

Confectionery: It is used in various confectionery items to prevent drying and crystallization.[1][4]

-

Dairy Products: this compound can be used in some dairy products to improve texture and stability.[3]

Regulatory Status and Safety

This compound is affirmed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a flavor enhancer, flavoring agent, humectant, and pH control agent in food with no limitation other than current good manufacturing practice.[5] In Europe, it is approved as a food additive with the E number E326 and can be used in a wide range of foodstuffs under the quantum satis principle.[3]

Conclusion

This compound is a highly effective and versatile humectant that plays a crucial role in modern food formulation. Its ability to bind water and reduce water activity contributes significantly to the shelf-life extension and quality maintenance of a wide array of food products. By understanding its mechanism of action and employing rigorous experimental protocols for its evaluation, food scientists and product developers can leverage the full potential of this compound to create safe, stable, and appealing food products. Further research into direct quantitative comparisons with other humectants in various food matrices will continue to refine its application and optimize its benefits.

References

- 1. talcottlab.tamu.edu [talcottlab.tamu.edu]

- 2. Sorption Isotherms: Understanding Moisture in Foods • Food Safety Institute [foodsafety.institute]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. eu-opensci.org [eu-opensci.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Production and sensory evaluation of composite breads based on wheat and whole millet or sorghum in the presence of Weissella confusa A16 exopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aqualab.com [aqualab.com]

- 9. US20130323390A1 - Water activity reducing agent, food product including the agent, and water activity reducing method - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Buffering Capacity of Potassium Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium lactate (B86563), the potassium salt of lactic acid, is a widely utilized excipient in the pharmaceutical and biotechnology industries, valued for its role as a pH regulator, humectant, and electrolyte source. A critical functional attribute of potassium lactate is its buffering capacity, which enables the stabilization of pH in formulations, a crucial factor for drug solubility, stability, and physiological compatibility. This technical guide provides a comprehensive overview of the buffering capacity of this compound, including the underlying chemical principles, detailed experimental protocols for its determination, and an exploration of the broader physiological signaling roles of lactate. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in formulation science and cellular metabolism.

Introduction to Buffering Capacity

A buffer solution resists changes in pH upon the addition of an acid or a base. The effectiveness of a buffer is quantified by its buffer capacity (β), defined as the amount of strong acid or base required to change the pH of one liter of the buffer solution by one unit. For a weak acid and its conjugate base, the buffer capacity is maximal when the pH of the solution is equal to the pKa of the weak acid.

The Chemistry of the this compound Buffer System

This compound (CH₃CH(OH)COOK) is the salt of the weak acid, lactic acid (CH₃CH(OH)COOH). In an aqueous solution, it dissociates into potassium ions (K⁺) and lactate ions (CH₃CH(OH)COO⁻). The buffering action of a this compound solution is established by the equilibrium between lactic acid and its conjugate base, the lactate ion.

The key equilibrium reaction is:

CH₃CH(OH)COOH ⇌ H⁺ + CH₃CH(OH)COO⁻

The pKa of lactic acid is approximately 3.86.[1][2] This means that a this compound buffer is most effective in the pH range of 2.86 to 4.86.[3]

The relationship between pH, pKa, and the concentrations of the acidic and basic forms of the buffer is described by the Henderson-Hasselbalch equation:

pH = pKa + log₁₀( [Lactate⁻] / [Lactic Acid] )[4][5][6]

Buffering Mechanism

When a strong acid (H⁺) is added to a this compound buffer, the lactate ions act as a proton sink, shifting the equilibrium to the left to form lactic acid and thus resisting a significant drop in pH.

CH₃CH(OH)COO⁻ + H⁺ → CH₃CH(OH)COOH

Conversely, when a strong base (OH⁻) is added, the lactic acid donates a proton to neutralize the hydroxide (B78521) ions, forming water and lactate, thereby resisting a significant rise in pH.

CH₃CH(OH)COOH + OH⁻ → CH₃CH(OH)COO⁻ + H₂O

Quantitative Analysis of Buffering Capacity

The buffer capacity of a this compound solution is dependent on its total concentration and the pH of the solution. The Van Slyke equation provides a theoretical framework for calculating the buffer capacity (β) at a given pH.